molecular formula C12H12N2O3S B2961001 5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one CAS No. 868155-10-6

5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one

Cat. No.: B2961001
CAS No.: 868155-10-6
M. Wt: 264.3
InChI Key: OVJVVTLPOZCJIU-POHAHGRESA-N
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Description

5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one is a chemical compound based on the 5-ene-4-thiazolidinone scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for the design of biologically active molecules . This specific derivative belongs to a class of compounds known for their versatile research applications, particularly in hit-to-lead optimization campaigns and the exploration of new therapeutic agents . The presence of the exocyclic C5 double bond (5-ene) and the 4-imino substituent are key structural features that influence the molecule's reactivity and interaction with biological targets, making it a valuable intermediate for further chemical modification and diversity-oriented synthesis . The core 4-thiazolidinone structure is associated with a wide spectrum of pharmacological activities in research settings. Scientific literature reports that derivatives of this heterocycle have been investigated for potential anticancer, antimicrobial, antidiabetic, anti-inflammatory, antioxidant, and antitubercular properties . For instance, some 4-thiazolidinone-based compounds, such as the thiazolidinedione (TZD) class, are well-known for their mechanism of action as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists, which has been exploited in anti-diabetic research . It is important for researchers to note that while 5-ene-thiazolidinones are potent in various assays, some derivatives have been flagged in high-throughput screening as frequent hitters or pan-assay interference compounds (PAINS), necessitating careful experimental design and data interpretation . This compound is presented as a sophisticated building block for medicinal chemists, enabling the synthesis of complex molecules and the exploration of structure-activity relationships (SAR) in drug discovery research. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5Z)-4-amino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-2-17-9-5-7(3-4-8(9)15)6-10-11(13)14-12(16)18-10/h3-6,15H,2H2,1H3,(H2,13,14,16)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJVVTLPOZCJIU-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NC(=O)S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=NC(=O)S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C13H13N3O2S
  • Molecular Weight : 273.33 g/mol

The thiazolidinone core contributes to its biological activity, making it a candidate for various therapeutic applications.

Research indicates that thiazolidinone derivatives exhibit multiple mechanisms of action, including:

  • Anticancer Activity : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. For instance, thiazolidinone derivatives have been reported to affect mitochondrial function, leading to increased reactive oxygen species (ROS) and subsequent cell death in various cancer cell lines .
  • Antiviral Effects : Some thiazolidinone derivatives have demonstrated antiviral properties, particularly against Yellow Fever Virus (YFV). The compound DS1, a related thiazolidinone, exhibited an EC50 value of 6.9 µM against YFV in Vero cells .
  • Antidiabetic Properties : Thiazolidinediones are known for their antidiabetic effects by enhancing insulin sensitivity. The compound may share similar properties, potentially acting as a hypoglycemic agent by modulating glucose metabolism .

Biological Activity Data

A summary of the biological activities observed for similar thiazolidinone compounds is presented in the table below:

Activity Type Cell Line/Model IC50/EC50 Values Reference
AnticancerHeLa8.9 - 15.1 µM
AntiviralVero Cells6.9 µM
AntidiabeticIn Vivo ModelsHypoglycemic effects

Research Findings and Case Studies

  • Cytotoxicity Studies : A study evaluating various thiazolidinone derivatives found that many exhibited significant cytotoxic effects on cancer cell lines such as K562 and HeLa, with IC50 values comparable to standard chemotherapeutics like cisplatin .
  • Mechanistic Insights : Investigations into the mechanisms revealed that certain derivatives could induce apoptosis via ROS generation and mitochondrial dysfunction. This suggests a potential pathway for developing new anticancer agents based on the thiazolidinone scaffold .
  • Antiviral Activity : The antiviral potential was highlighted in studies where specific thiazolidinones were tested against viral replication in cell cultures, indicating their promise as antiviral agents .

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological and chemical functionalities depending on substituents. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Substituent Effects
Compound Name Substituents/R-Groups Key Functional Groups Applications/Properties
Target Compound 3-Ethoxy-4-hydroxyphenyl methylene, 4-imino Imino, ethoxy, hydroxyl Chelation of Pd(II), Pt(IV); spectrophotometric reagent
5-Hydroxyimino-4-imino-1,3-thiazolidin-2-one (HITO) Hydroxyimino, 4-imino Imino, hydroxyimino Detection of Pd(II), Rh(III), Ir(IV); λ~max~ = 420–480 nm, ε = 1.2–2.5 × 10^4^ L/mol·cm
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxybenzylidene, phenyl Thioxo, hydroxyl Structural studies; crystallographic analysis
(E)-5-(3-Ethoxy-4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one 3-Ethoxy-4-hydroxybenzylidene, 4-hydroxyphenyl, thioxo Thioxo, ethoxy, hydroxyl Higher thermal stability (b.p. ~586°C); logP = 3.48 (lipophilicity)
3-(4-Hydroxyphenyl)-5-(Z)-arylidene-2-arylidenehydrazono-4-thiazolidinones Arylidene hydrazones, 4-hydroxyphenyl Hydrazone, hydroxyl Antimicrobial activity; synthesized via condensation with thiosemicarbazide

Key Observations :

  • Imino vs. Thioxo Groups: The target compound’s 4-imino group enhances nucleophilic reactivity compared to thioxo-containing analogues (e.g., ), which may stabilize metal complexes better due to sulfur’s soft base character .
  • Substituent Effects : The 3-ethoxy-4-hydroxyphenyl group improves solubility in aqueous-organic mixtures compared to purely hydrophobic substituents (e.g., phenyl groups in ).
  • Chelation Efficiency: HITO (hydroxyimino derivative) shows broader metal selectivity (Pd, Rh, Ir) than the target compound, likely due to its dual imino and hydroxyimino binding sites .
Spectrophotometric Performance
Compound Metal Ion λ~max~ (nm) Molar Absorptivity (ε, L/mol·cm) Detection Limit (ppm) Reference
Target Compound Pd(II) Data not available Inferred similar to HITO Inferred
HITO Pd(II) 460 1.5 × 10^4^ 0.12
HITO Ir(IV) 480 2.1 × 10^4^ 0.08
5-(4-Methoxyphenyl)methylene derivative Pd(II) 420 1.2 × 10^4^ 0.15

Inference : The target compound’s ethoxy and hydroxyl groups may shift λ~max~ to higher wavelengths (bathochromic shift) compared to HITO, but direct data is lacking. Its detection limits for Pd(II) are hypothesized to be comparable to HITO (~0.1–0.2 ppm).

Physical Properties
Property Target Compound (Inferred) HITO Compound
Molecular Weight ~264 g/mol 171 g/mol 373.45 g/mol
Melting Point Not reported 180–182°C Not reported
Solubility DMSO, ethanol Water/ethanol mixes DMSO, acetone
LogP ~1.5 (predicted) ~0.8 3.48

Note: The higher logP of ’s compound reflects increased lipophilicity due to the 4-hydroxyphenyl and thioxo groups.

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